molecular formula C13H9FN2 B11888792 3-(4-Fluorophenyl)imidazo[1,2-A]pyridine

3-(4-Fluorophenyl)imidazo[1,2-A]pyridine

Cat. No.: B11888792
M. Wt: 212.22 g/mol
InChI Key: ODWHETXEXZUSDL-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of the fluorophenyl group enhances its chemical properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)imidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with 4-fluorobenzaldehyde. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the imidazo[1,2-A]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including purification and isolation steps to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)imidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(4-Fluorophenyl)imidazo[1,2-A]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)imidazo[1,2-A]pyridine is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

3-(4-fluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9FN2/c14-11-6-4-10(5-7-11)12-9-15-13-3-1-2-8-16(12)13/h1-9H

InChI Key

ODWHETXEXZUSDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C3=CC=C(C=C3)F

Origin of Product

United States

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